molecular formula C10H15NO4 B12948639 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide

Cat. No.: B12948639
M. Wt: 213.23 g/mol
InChI Key: RLIYYMIFEXCABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can be achieved through chemical synthesis. One common method involves the reaction of hexanoic acid with homoserine lactone under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule in quorum sensing by binding to receptor proteins and modulating gene expression. This interaction can influence various cellular processes, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxohexanoyl)-L-homoserine lactone
  • N-(beta-ketocaproyl)-L-homoserine lactone
  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide

Uniqueness

6-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in quorum sensing and modulate bacterial behavior sets it apart from other similar compounds .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

6-oxo-N-(2-oxooxolan-3-yl)hexanamide

InChI

InChI=1S/C10H15NO4/c12-6-3-1-2-4-9(13)11-8-5-7-15-10(8)14/h6,8H,1-5,7H2,(H,11,13)

InChI Key

RLIYYMIFEXCABZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1NC(=O)CCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.